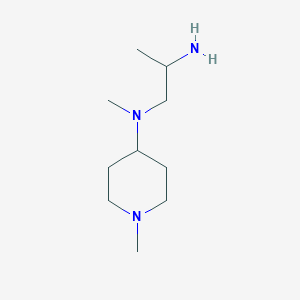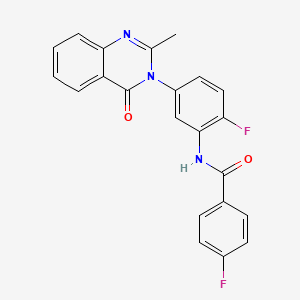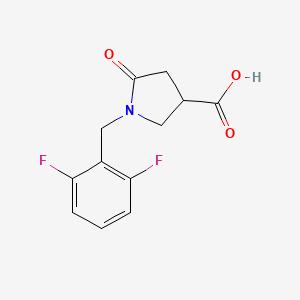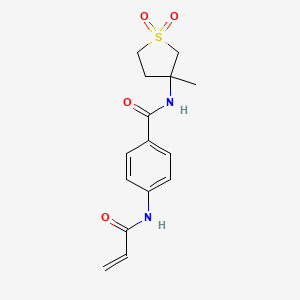![molecular formula C8H17N3OS B2775276 3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea CAS No. 15775-99-2](/img/structure/B2775276.png)
3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea is a chemical compound with the molecular formula C8H17N3OS and a molecular weight of 203.31 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H17N3OS/c1-9-8(13)10-2-3-11-4-6-12-7-5-11/h2-7H2,1H3,(H2,9,10,13) . This code provides a unique representation of the molecule’s structure.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Thioureas and their derivatives have demonstrated a wide range of biological activities, making them subjects of interest in medicinal chemistry. For instance, Saeed, Flörke, and Erben (2014) review the chemistry, coordination, structure, and potential applications of thioureas, highlighting their extensive applications as ligands in coordination chemistry and their biological implications [Saeed, Flörke, & Erben, 2014]. Khan et al. (2020) discuss the versatility of thiourea derivatives in fields ranging from chemosensor applications to medicinal and biological applications, emphasizing their improved activities through metal ion coordination [Khan et al., 2020].
Coordination Chemistry and Chemosensing
The coordination properties of thioureas make them effective ligands in the formation of metal complexes, which have been explored for their potential in treating various diseases and in chemosensing applications. The review by Al-Saidi and Khan (2022) focuses on thiourea-based chemosensors for the detection of anions and neutral analytes, indicating the significant role of thioureas in developing sensitive and selective chemosensing technologies [Al-Saidi & Khan, 2022].
Gold Leaching in Mineral Processing
Thioureas have been researched as alternatives to cyanide for gold leaching in mineral processing. Li and Miller (2006) provide a comprehensive review of thiourea's application in gold leaching, demonstrating its effectiveness under certain conditions and highlighting areas for further research to overcome challenges such as thiourea decomposition and the influence of copper on the leaching process [Li & Miller, 2006].
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OS/c1-9-8(13)10-2-3-11-4-6-12-7-5-11/h2-7H2,1H3,(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGFKATIZNPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)


![3-(3,4-Dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]chromen-4-one](/img/structure/B2775197.png)



![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)


![1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2775208.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2775211.png)
